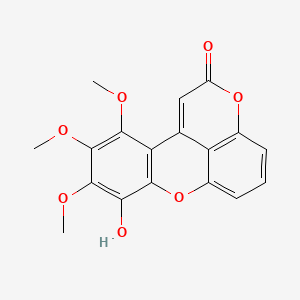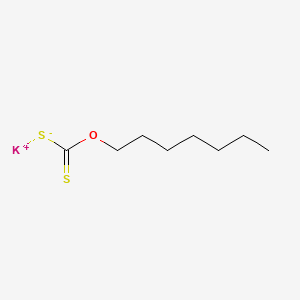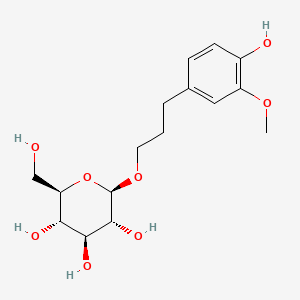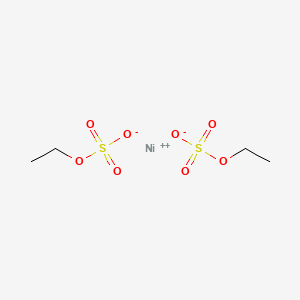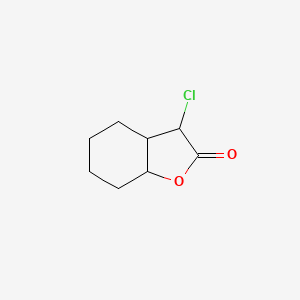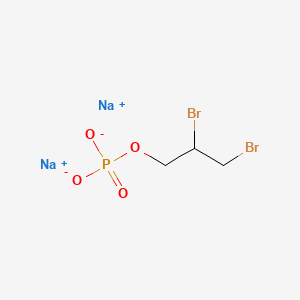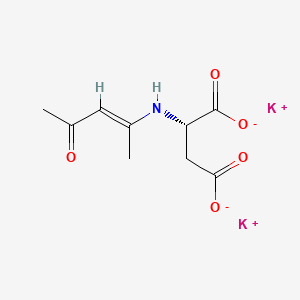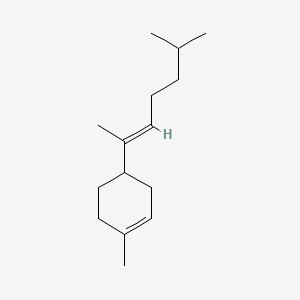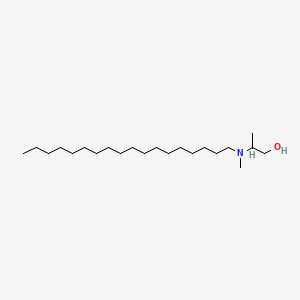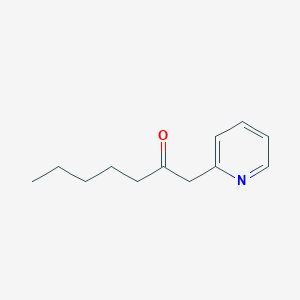
2-Heptanone, 1-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridyl)-2-heptanone is an organic compound that belongs to the class of pyridyl ketones It is characterized by a pyridine ring attached to a heptanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)-2-heptanone can be synthesized through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with heptanone under controlled conditions. This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 1-(2-Pyridyl)-2-heptanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Pyridyl)-2-heptanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can convert it into pyridyl alcohols.
Substitution: It can undergo substitution reactions where the pyridyl ring is functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include pyridyl carboxylic acids, pyridyl alcohols, and various substituted pyridyl derivatives .
Aplicaciones Científicas De Investigación
1-(2-Pyridyl)-2-heptanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Pyridyl)-2-heptanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,3-Di(2-pyridyl)benzene: This compound also contains pyridyl rings and is used in similar applications.
N-(Pyridin-2-yl)amides: These compounds share the pyridyl moiety and have diverse biological activities
Uniqueness: 1-(2-Pyridyl)-2-heptanone is unique due to its specific structure, which combines the properties of pyridyl and heptanone groups. This unique combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Propiedades
Número CAS |
21211-98-3 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-pyridin-2-ylheptan-2-one |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-8-12(14)10-11-7-5-6-9-13-11/h5-7,9H,2-4,8,10H2,1H3 |
Clave InChI |
FNCURCQBIDZJSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
